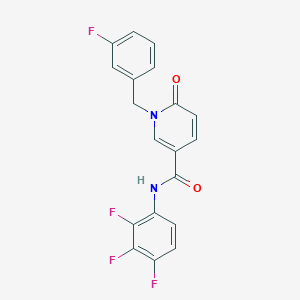![molecular formula C26H29N5O2 B11253824 4-[2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B11253824.png)
4-[2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is a complex organic compound with significant potential in various scientific fields This compound features a morpholine ring attached to a pyrimidine core, which is further linked to a piperazine ring bearing a biphenyl carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, which is then functionalized to introduce the piperazine and morpholine rings.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Functionalization: The pyrimidine core is then functionalized by introducing a piperazine ring through nucleophilic substitution reactions.
Biphenyl Carbonyl Group Introduction: The biphenyl carbonyl group is introduced via a Friedel-Crafts acylation reaction using biphenyl and an acyl chloride.
Morpholine Ring Addition: Finally, the morpholine ring is attached through a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medically, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl carbonyl group can form hydrogen bonds or hydrophobic interactions, while the piperazine and morpholine rings can enhance binding affinity through electrostatic interactions.
類似化合物との比較
Similar Compounds
4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]pyrrolidine: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in 4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine distinguishes it from similar compounds, potentially offering different pharmacokinetic properties and biological activities. The morpholine ring can enhance solubility and bioavailability, making this compound a unique candidate for further research and development.
特性
分子式 |
C26H29N5O2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H29N5O2/c1-20-19-24(29-15-17-33-18-16-29)28-26(27-20)31-13-11-30(12-14-31)25(32)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-10,19H,11-18H2,1H3 |
InChIキー |
QBXGPFICANUYOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B11253748.png)
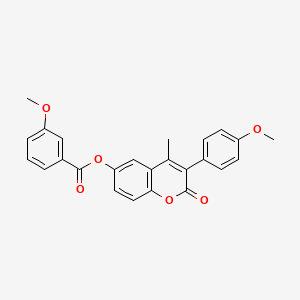
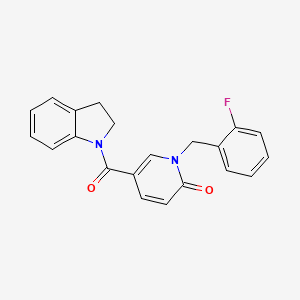

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253773.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B11253776.png)
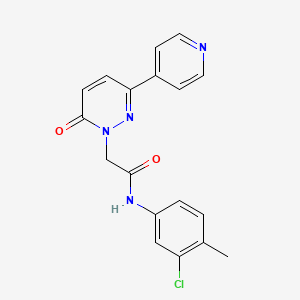
![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11253788.png)

![3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11253797.png)
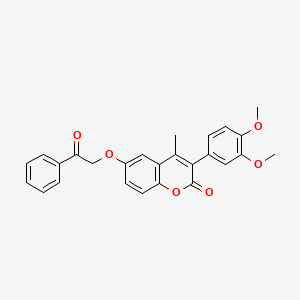
![N-(2-methoxybenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253805.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11253819.png)
